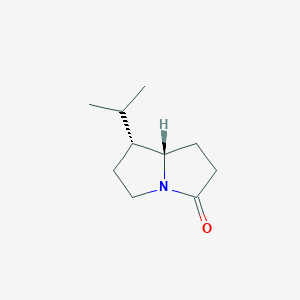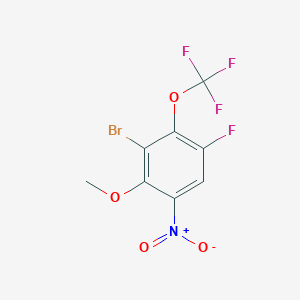
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H4BrF4NO4 and a molecular weight of 334.02 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to an anisole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is used in various scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and trifluoromethoxy groups, can influence the compound’s reactivity and interactions with other molecules . These interactions can lead to various chemical transformations and biological effects, depending on the specific context in which the compound is used.
類似化合物との比較
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroanisole: This compound has a similar structure but lacks the trifluoromethoxy group.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an anisole group.
2-Nitro-4-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C8H4BrF4NO4 |
|---|---|
分子量 |
334.02 g/mol |
IUPAC名 |
3-bromo-1-fluoro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF4NO4/c1-17-7-4(14(15)16)2-3(10)6(5(7)9)18-8(11,12)13/h2H,1H3 |
InChIキー |
ZGPMJILOSAUKBQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
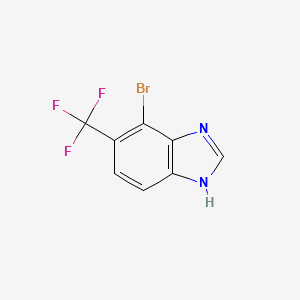
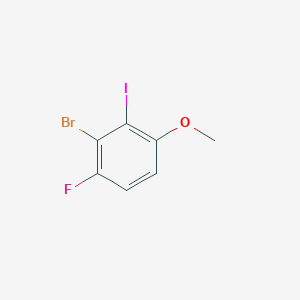
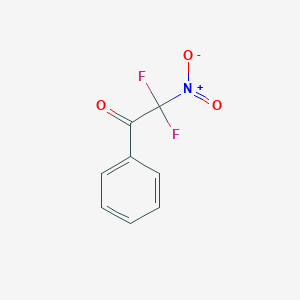
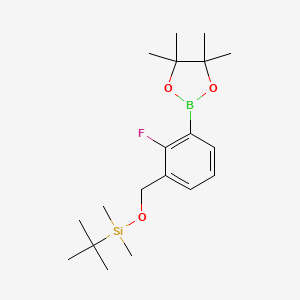
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)

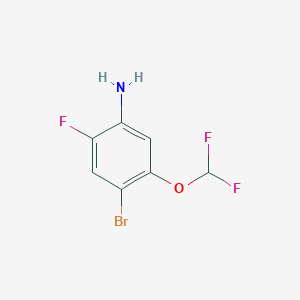

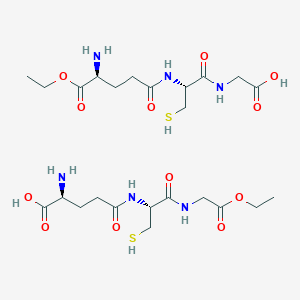
![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)


